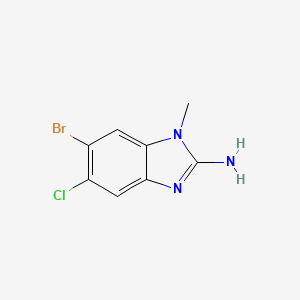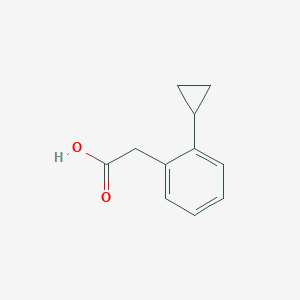
2-(2-Cyclopropylphenyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopropylphenyl)acetic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-cyclopropylphenyl)acetic acid typically involves the cyclopropylation of a phenylacetic acid derivative. One common method includes the reaction of cyclopropylmagnesium bromide with a suitable phenylacetic acid precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2-(2-cyclopropylphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-(2-cyclopropylphenyl)acetic acid.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylphenyl ketones, while reduction can produce cyclopropylphenyl alcohols.
Scientific Research Applications
2-(2-Cyclopropylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-cyclopropylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance the binding affinity of the compound to its target, leading to specific biological effects. Pathways involved may include inhibition of cyclooxygenase enzymes, resulting in anti-inflammatory activity.
Comparison with Similar Compounds
Phenylacetic Acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylacetic Acid: Contains a cyclopropyl group but lacks the phenyl ring, leading to distinct reactivity and applications.
2-Phenylpropionic Acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness: 2-(2-Cyclopropylphenyl)acetic acid is unique due to the presence of both the cyclopropyl and phenyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.
Properties
CAS No. |
1500744-36-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2-cyclopropylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2,(H,12,13) |
InChI Key |
QNGJCLXAMSPKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
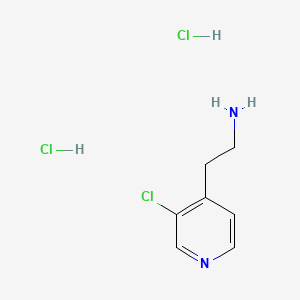

![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
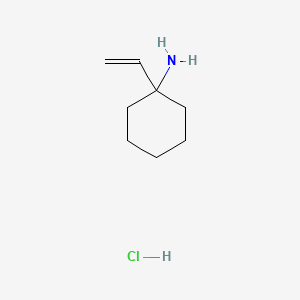
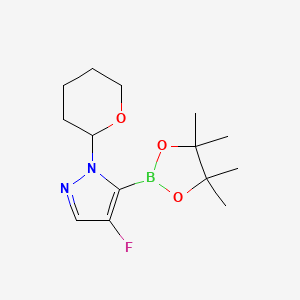
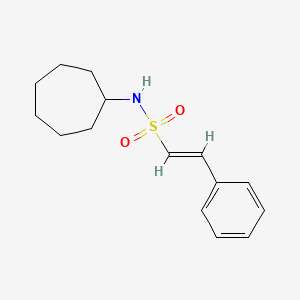
![Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)
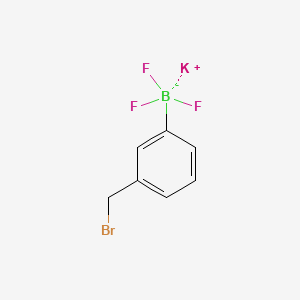
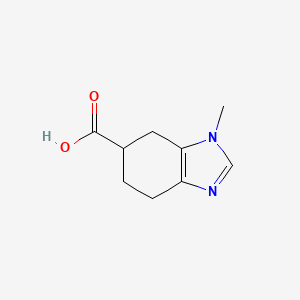
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
